4-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
Overview
Description
4-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound with a unique structure. It features a quinolinedione core, which is a bicyclic structure containing a quinoline ring fused with a diketone. The presence of isopropoxy and methoxy groups on the phenyl ring, along with dimethyl substitution on the tetrahydroquinoline ring, adds to its chemical diversity and potential reactivity.
Preparation Methods
The synthesis of 4-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-isopropoxy-3-methoxybenzaldehyde and dimethylcyclohexanone.
Condensation Reaction: The initial step involves a condensation reaction between 4-isopropoxy-3-methoxybenzaldehyde and dimethylcyclohexanone in the presence of a base like sodium hydroxide to form an intermediate.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the quinolinedione core.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
4-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the diketone groups to diols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller fragments.
The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the functional groups present in the compound.
Scientific Research Applications
4-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function. The exact molecular targets and pathways depend on the specific context and application being studied.
Comparison with Similar Compounds
4-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can be compared with other similar compounds, such as:
4-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione: This compound has a hydroxy group instead of an isopropoxy group, which may alter its reactivity and biological activity.
4-(4-isopropoxy-3-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-1,5(1H,3H)-quinolinedione:
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(3-methoxy-4-propan-2-yloxyphenyl)-7,7-dimethyl-3,4,6,8-tetrahydro-1H-quinoline-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c1-12(2)26-17-7-6-13(8-18(17)25-5)14-9-19(24)22-15-10-21(3,4)11-16(23)20(14)15/h6-8,12,14H,9-11H2,1-5H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKZASXSTAHGFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2CC(=O)NC3=C2C(=O)CC(C3)(C)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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